molecular formula C16H19FN2O3 B6705047 N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide

N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide

Cat. No.: B6705047
M. Wt: 306.33 g/mol
InChI Key: WLPIEAXGQQXLSW-UHFFFAOYSA-N
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Description

N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-6-oxaspiro[25]octane-2-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom

Properties

IUPAC Name

N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c17-11-3-1-10(2-4-11)13(14(18)20)19-15(21)12-9-16(12)5-7-22-8-6-16/h1-4,12-13H,5-9H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPIEAXGQQXLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C(=O)NC(C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced to the spirocyclic core.

    Amination and carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-6-oxaspiro[2

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the amino and carboxamide groups could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-1-(4-chlorophenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide
  • N-[2-amino-1-(4-bromophenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide
  • N-[2-amino-1-(4-methylphenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide

Uniqueness

The uniqueness of N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-6-oxaspiro[2.5]octane-2-carboxamide lies in its specific combination of functional groups and spirocyclic structure. The fluorophenyl group can enhance the compound’s stability and biological activity, while the spirocyclic core provides a rigid framework that can influence its interaction with molecular targets.

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